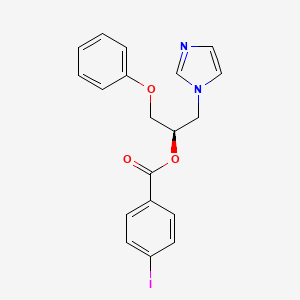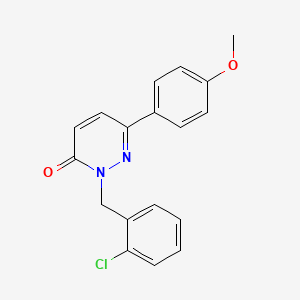![molecular formula C18H23NO2 B2870814 N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide CAS No. 2411285-87-3](/img/structure/B2870814.png)
N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a phenyl group, and a but-2-ynamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the formation of the cyclohexyl core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: In the medical field, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific mechanical and chemical resistance.
Mecanismo De Acción
The mechanism by which N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide exerts its effects involves its interaction with molecular targets. The hydroxymethyl group and phenyl ring may play crucial roles in binding to enzymes or receptors, leading to specific biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-ethylbut-2-ynamide
N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-propylbut-2-ynamide
N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-butylbut-2-ynamide
Uniqueness: N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-17(21)19(2)18(14-20)12-10-16(11-13-18)15-8-5-4-6-9-15/h4-6,8-9,16,20H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGWOWGCVBPAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1(CCC(CC1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2870738.png)


![octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride](/img/structure/B2870743.png)

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)


![2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2870752.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)
![(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2870754.png)
